Melting Point Elevation of ~190 °C Over Monomeric 2-Methylanthraquinone Enables High-Temperature Processing Windows
2,2'-Dimethyl-1,1'-bianthraquinone exhibits a melting point of 366–367 °C , which is approximately 190 °C higher than that of its closest monomeric analog, 2-methylanthraquinone (CAS 84-54-8), which melts at 170–177 °C [1]. This substantial elevation—attributable to the extended rigid bianthracene core and enhanced intermolecular π-stacking—is consistent with the class-level observation that bianthraquinone dimers have higher melting points than their monomeric counterparts [2]. For comparison, the structurally distinct 4,4'-diamino-1,1'-bianthraquinone (PR-177) melts at 356–358 °C [3], demonstrating that the 2,2'-dimethyl substitution pattern yields thermal stability comparable to amino-functionalized commercial pigments.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 366–367 °C |
| Comparator Or Baseline | 2-Methylanthraquinone: 170–177 °C; 4,4'-Diamino-1,1'-bianthraquinone (PR-177): 356–358 °C |
| Quantified Difference | ~189–197 °C higher than monomer; ~8–11 °C higher than PR-177 |
| Conditions | Capillary melting point determination; literature values |
Why This Matters
The ~190 °C melting point advantage over the monomer directly translates to processability in high-temperature organic syntheses and device fabrication where monomeric anthraquinones would sublime or degrade.
- [1] Wikipedia. 2-Methylanthraquinone. Melting point: 177 °C. Accessed 2025. View Source
- [2] Koyama, J., et al. (2001). Inhibitory effects of anthraquinones and bianthraquinones on Epstein-Barr virus activation. Cancer Letters, 170(1), 15–18. Class-level distinction between monomer and dimer properties. View Source
- [3] Molbase. Pigment Red 177 (4,4'-Diamino-1,1'-bianthraquinone). Melting point: 356-358 °C. Accessed 2025. View Source
